molecular formula C5H13ClN2O2S B1490532 1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride CAS No. 2155856-56-5

1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride

Cat. No. B1490532
CAS RN: 2155856-56-5
M. Wt: 200.69 g/mol
InChI Key: WXWOOXPQEVAIDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride are not detailed in the literature, pyrrolidine compounds are known for their versatility in chemical reactions .


Physical And Chemical Properties Analysis

1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Rearrangement

  • Chiral Pyrrolidin-3-ones Formation : N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized and subjected to a reaction that unexpectedly yielded pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes, showcasing the compound's role in the synthesis of important heterocyclic structures (Králová et al., 2019).

Catalysis and Chemical Reactions

  • Enantioselective Formal [3+3] Annulation : Demonstrated an enantioselective formal [3+3] annulation reaction of cyclic ketones with enones, highlighting the use of pyrrolidine-thiourea as a catalyst for constructing bicyclic skeletons with high enantioselectivities (Cao et al., 2007).
  • Cationic Cyclisations Terminator : Showed that trifluoromethanesulfonic acid is an excellent catalyst for inducing cyclisation of homoallylic sulfonamides to pyrrolidines, demonstrating the compound's utility in forming polycyclic systems efficiently (Haskins & Knight, 2002).
  • Aminodifluoromethylation of Unactivated Alkenes : A photoredox catalyzed aminodifluoromethylation process was developed using HCF2SO2Cl as the radical source, with sulfonamides acting as nucleophiles to form pyrrolidines and lactones, indicating a method for synthesizing diverse pyrrolidine structures (Zhang et al., 2015).

Chemical Properties and Studies

  • Corrosion Inhibition : Research into novel corrosion inhibitors found that pyrrolidine derivatives are effective in inhibiting steel corrosion in acidic environments, showcasing the compound's utility beyond organic synthesis and catalysis (Bouklah et al., 2006).
  • Photoredox-Catalyzed Intramolecular Reactions : Developed a method for the intramolecular aminodifluoromethylation of unactivated alkenes, demonstrating the use of sulfonamides in a tandem addition/oxidation/cyclization process to form pyrrolidines, highlighting the compound's role in innovative synthetic methodologies (Zhang et al., 2015).

Safety and Hazards

The safety data sheet for 1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in a well-ventilated area .

properties

IUPAC Name

pyrrolidin-2-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H2,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWOOXPQEVAIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyrrolidin-2-yl)methanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride
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Reactant of Route 6
1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride

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